N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolopyrimidine core. Key structural elements include:
- N-ethyl and N-(m-tolyl) substituents: Influence steric and electronic properties, with the meta-methyl group on the aryl ring affecting intermolecular interactions.
- Oxo group at position 5: Stabilizes the conjugated system and participates in hydrogen bonding.
This compound belongs to a class of thiazolopyrimidine derivatives known for diverse pharmacological activities, including antimicrobial and antioxidant effects .
Properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-18(12-6-4-5-11(2)9-12)14(20)13-10-17-16-19(15(13)21)7-8-22-16/h4-6,9-10H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZYDWIRXYBBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors in the body, contributing to their biological activity.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biological Activity
N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a bicyclic compound that integrates thiazole and pyrimidine structures. Its unique molecular framework has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of the biological activity associated with this compound, including its interactions with various biological targets, synthesis routes, and preliminary findings from research studies.
Structural Characteristics
The compound features:
- Oxo group at position 5
- Carboxamide group at position 6
- Meta-tolyl substituent at the nitrogen atom of the thiazolo ring
These structural elements contribute to its chemical reactivity and biological activity, suggesting potential applications in drug development.
Antibacterial Properties
Research indicates that this compound exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action may involve inhibition of bacterial enzymes or disruption of cellular processes.
Kinase Inhibition
The compound has shown potential as an inhibitor of specific kinases, which are critical in various signaling pathways related to cancer and inflammation. Preliminary studies suggest that modifications to substituents can significantly enhance its inhibitory efficacy .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and pyrimidine precursors. Common synthetic routes allow for variations in substituents that can enhance biological activity. For instance:
- Thiazole and Pyrimidine Precursors : These are reacted under controlled conditions to form the bicyclic structure.
- Functional Group Modifications : Alterations in the oxo and carboxamide groups can lead to derivatives with improved biological profiles.
Case Studies
A study published in "Archives of Pharmacy (Chemie)" highlighted the antibacterial efficacy of the compound against selected bacterial strains . Another study focused on its kinase inhibition properties, indicating IC50 values that suggest significant potency against specific targets .
Comparative Analysis
The following table summarizes the biological activities of related compounds in the thiazolo[3,2-a]pyrimidine series:
| Compound Name | Biological Activity |
|---|---|
| 5-Oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Antitumor activity |
| N-Ethyl-5-oxo-N-(m-tolyl)-3H-thiazolo[3,2-a]pyrimidine | Antimicrobial properties |
| 2-Hydroxy-3-methoxybenzylidene thiazolo[3,2-a]pyrimidines | Cytotoxicity against cancer cells |
Comparison with Similar Compounds
Substituent Variations at Position 6
Analysis :
Substituent Effects at Position 2
Analysis :
- Benzylidene vs. unsubstituted : Trimethoxybenzylidene () introduces rigidity and promotes intermolecular stacking, critical for crystallinity. The target compound’s unsubstituted position allows greater conformational flexibility.
- Olefin conformation : The Z-conformation in pyrrole-substituted analogs () may hinder rotation, affecting bioactivity.
Analysis :
- Antimicrobial activity : Mannich bases with morpholine () show enhanced activity due to improved solubility and target interaction. The target compound’s carboxamide may offer similar advantages.
- Antioxidant effects : Thiazolopyrimidines with oxadiazole groups () exhibit radical scavenging, suggesting the target compound’s electron-deficient core could be modified for such applications.
Crystallographic and Conformational Insights
- Dihedral angles : In trimethoxybenzylidene derivatives (), the thiazolo ring forms an 80.94° angle with the benzene ring, while pyrrole-substituted analogs () show a 9.39° angle with the pyrrole ring. The target compound’s conformation may vary based on substituent planarity.
- Hydrogen bonding : Carboxamide groups (target, ) participate in C—H···O bonds, stabilizing crystal lattices. Ester analogs () rely on weaker van der Waals interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
